Arachin

Component-resolved diagnostics Pediatric allergy IgE sensitization

Arachin, designated as the peanut allergen Ara h 1 (Arachis hypogaea allergen 1), is a 7S vicilin-type cupin superfamily seed storage protein that constitutes a major fraction of peanut seed protein content. Identified as the first characterized peanut allergen in 1991, Ara h 1 is recognized by the WHO/IUIS Allergen Nomenclature Subcommittee as a class I food allergen with well-defined IgE-binding epitopes and established clinical relevance in genuine IgE-mediated peanut allergy.

Molecular Formula C20H34O
Molecular Weight 0
CAS No. 1398-00-1
Cat. No. B1170595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachin
CAS1398-00-1
SynonymsArachin
Molecular FormulaC20H34O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachin (CAS 1398-00-1, Ara h 1): A Core 7S Vicilin-Type Peanut Allergen for Component-Resolved Diagnostics and Immunotherapy Development


Arachin, designated as the peanut allergen Ara h 1 (Arachis hypogaea allergen 1), is a 7S vicilin-type cupin superfamily seed storage protein that constitutes a major fraction of peanut seed protein content [1]. Identified as the first characterized peanut allergen in 1991, Ara h 1 is recognized by the WHO/IUIS Allergen Nomenclature Subcommittee as a class I food allergen with well-defined IgE-binding epitopes and established clinical relevance in genuine IgE-mediated peanut allergy [2]. The protein is commercially available as a purified natural or recombinant standard for analytical applications, including ELISA-based allergen detection in food products and component-resolved diagnostic assay development [3].

Why Ara h 1 (Arachin) Cannot Be Substituted with Ara h 2, Ara h 3, or Other Peanut Components in Scientific and Clinical Applications


Peanut allergen components exhibit fundamentally distinct biochemical properties, IgE-binding profiles, and clinical associations that preclude interchangeable use. Ara h 1 (7S vicilin), Ara h 2/6 (2S albumins), and Ara h 3 (11S legumin) belong to different protein superfamilies with divergent structural stability, digestion resistance, and thermal processing behavior [1]. Clinically, Ara h 1 shows age-dependent sensitization patterns with predominant prevalence in infants and preschool children (≤6 years), while Ara h 2/6 sensitization is more strongly associated with severe reactions and Ara h 8 sensitization dominates in older school-age children with pollen cross-reactivity [2]. In diagnostic performance, Ara h 1 exhibits comparable specificity but markedly lower sensitivity (37.0%) compared to Ara h 2 (83.3%) at the 0.35 kUA/L threshold, establishing distinct clinical utility in component-resolved diagnostic algorithms [3]. These differences demand component-specific selection based on the intended application rather than generic substitution among peanut allergens.

Arachin (Ara h 1) Quantitative Differentiation: Head-to-Head Evidence Versus Alternative Peanut Allergen Components


Ara h 1 Sensitization Prevalence in Early Childhood Exceeds That of Ara h 2 and Ara h 3 in Multiple Clinical Cohorts

In a cohort of 576 Lithuanian children with suspected allergic symptoms, Ara h 1 was the predominant sensitizing component in children aged ≤2 years (12.1% positive) and remained most prevalent in the 3-6 year age group (16.6% positive). Ara h 2 and Ara h 3 showed lower frequencies in these early age brackets. By comparison, Ara h 8 sensitization only became predominant in children aged 7-12 years (24.5%) [1]. An Italian pediatric study corroborates this age-dependent pattern: among children aged 2-5 years with peanut sIgE, 62% were sensitized to Ara h 1, 2, or 3 collectively, while overall cohort sensitization to Ara h 1 alone was 12.5% versus Ara h 2 at 27% and Ara h 3 at 23% [2].

Component-resolved diagnostics Pediatric allergy IgE sensitization

Ara h 1 Diagnostic Specificity Matches Ara h 3 but Sensitivity Differs Significantly from Ara h 2 in Oral Food Challenge-Confirmed Cohorts

A systematic literature review and meta-analysis of 19 eligible studies using oral food challenge as reference standard evaluated the diagnostic accuracy of peanut storage proteins. At the 0.35 kUA/L cutoff threshold, Ara h 1-sIgE demonstrated specificity of 86.0% (comparable to Ara h 3 at 88.0%) but sensitivity of only 37.0%. This sensitivity was significantly lower than Ara h 2-sIgE, which achieved sensitivity of 83.3% [95% CI 75.6-88.9] at the same cutoff (P < 0.05) [1]. In a separate pilot study comparing recombinant allergen assays from two manufacturers (Hycor and Thermo Scientific), rAra h 1 assays showed strong inter-manufacturer correlation (r² = 0.85, p < 10⁻³), but rAra h 2 yielded superior diagnostic sensitivity of 85% with 100% specificity, while rAra h 6 achieved 92% sensitivity and 100% specificity [2].

Diagnostic accuracy Meta-analysis Oral food challenge

Ara h 1 Retains IgE Reactivity After Roasting and Boiling, Unlike Ara h 2/6 Which Lose Seed-Bound Reactivity Upon Boiling

In a comparative study of thermal processing effects, serum IgE from peanut-allergic patients bound to Ara h 1, Ara h 3, and protein aggregates in both roasted and extensively boiled peanuts. In marked contrast, IgE reactivity to Ara h 2/6 in the seeds was lost in boiled peanuts (though reactivity was retained to protein leached into cooking water) [1]. Further investigation demonstrated that Ara h 1 aggregates formed by boiling (100°C for 15 minutes) were morphologically distinct from those formed by roasting and exhibited reduced allergenic activity compared to native Ara h 1, while roasted Ara h 1 bound significantly higher IgE than raw-purified Ara h 1 [2]. The allergenicity of Ara h 1 is fundamentally unaffected by heating at the molecular level despite significant heat-induced conformational changes [3].

Thermal processing Allergen stability Food matrix effects

Ara h 1 Is Rapidly Hydrolyzed by Pepsin, Contrasting with Pepsin-Resistant Ara h 2 and Ara h 6 in Standardized In Vitro Digestion Models

A comprehensive comparative in vitro digestion study directly incubated purified Ara h 1, Ara h 2, Ara h 3, and Ara h 6 with pepsin to simulate gastric conditions. Ara h 1 and Ara h 3 were rapidly hydrolyzed by pepsin, as demonstrated by SDS-PAGE analysis showing complete or near-complete degradation within minutes under standard pepsin concentrations. In contrast, Ara h 2 and Ara h 6 exhibited marked resistance to pepsin digestion and remained substantially intact even at very high pepsin concentrations, with limited proteolysis only observable under reducing conditions, indicating that disulfide bridges maintain the quaternary structure of Ara h 2 and Ara h 6 [1]. More recent studies confirm that after gastric digestion, the allergenicity of Ara h 1 decreases due to breakdown of allergenic peptide segments, though hydrophobic regions where monomers interact exhibit relative resistance to degradation [2].

Gastrointestinal digestion Allergen stability In vitro digestion model

Ara h 1 Contains at Least 23 Linear IgE-Binding Epitopes and Serves as a Primary Target for Epitope-Modified Immunotherapeutics

Epitope mapping studies identified at least 23 different linear IgE-binding epitopes distributed throughout the entire length of the Ara h 1 protein, each 6-10 amino acids in length with no obvious shared sequence motif [1]. This extensive epitope landscape has driven the inclusion of Ara h 1 in multiple immunotherapy development programs. EMP-123, a rectally administered phase 1 vaccine candidate, comprises recombinant Ara h 1, Ara h 2, and Ara h 3 modified by amino acid substitutions at major IgE-binding epitopes and encapsulated in heat/phenol-killed E. coli. In this trial, baseline anti-Ara h 2 IgE levels were significantly higher in reactive subjects (median 43.3 vs 8.3 kUA/L, P = 0.036), highlighting the differential immunodominance of components [2]. Additionally, PVX108, the first peptide-based immunotherapy for food allergy, incorporates seven peptides (11-20 amino acids) representing immunodominant CD4 T cell epitopes from Ara h 1 and Ara h 2 [3]. ASP0892 (ARA-LAMP-vax), a DNA plasmid vaccine encoding lysosomal-associated membrane protein fused with Ara h 1, h 2, and h 3 sequences, has advanced to phase 1 trials [4].

Epitope mapping Immunotherapy Vaccine development

Commercial Ara h 1 ELISA Kits Achieve 31.5 ng/mL Detection Limit with Validated Monoclonal Antibody Pairs for Quantitative Food Allergen Analysis

Commercially available Ara h 1 ELISA 2.0 kits employ a validated monoclonal antibody pair (2C12 capture antibody and 2F7 biotinylated detection antibody) specifically recognizing species-specific epitopes on Arachis hypogaea Ara h 1. The assay achieves a standard range of 2,000-4.0 ng/mL, a limit of detection of 31.5 ng/mL, and a coefficient of determination R² > 0.98 [1]. This sandwich ELISA format has been validated for monitoring peanut allergen contamination in food products, including complex matrices such as chocolate, with demonstrated sensitivity of 30 ng/mL in earlier assay iterations [2]. The availability of purified natural Ara h 1 standards calibrated by amino acid analysis (20,000 ng/mL stock concentration) enables accurate quantification across food processing and quality control applications [1].

ELISA Food allergen detection Analytical validation

Arachin (Ara h 1) Procurement-Relevant Application Scenarios Supported by Quantitative Evidence


Pediatric Component-Resolved Diagnostic Panel Development for Early-Onset Peanut Allergy

Based on evidence that Ara h 1 is the predominant sensitizing component in children ≤6 years (12.1-16.6% prevalence) before Ara h 8 becomes dominant in school-age populations [1], diagnostic manufacturers should prioritize inclusion of Ara h 1 in component-resolved panels targeting early childhood peanut allergy assessment. The 86.0% specificity at 0.35 kUA/L cutoff, while sensitivity is limited to 37.0%, makes Ara h 1 most valuable as a confirmatory component rather than a primary screening marker [2]. Panel design should co-include Ara h 2 for its 83.3% sensitivity and Ara h 3 for its comparable 88.0% specificity to achieve comprehensive coverage across the pediatric age spectrum.

Processed Food Allergen Detection and Thermal Processing Validation Studies

For food industry applications requiring detection of peanut allergens in thermally processed products, Ara h 1 provides a more reliable analytical target than Ara h 2/6. Evidence demonstrates that Ara h 1 retains seed-bound IgE reactivity after both roasting and extensive boiling, whereas Ara h 2/6 leaches into cooking water during boiling, potentially leading to false-negative results in solid food matrix analysis [1]. Furthermore, Ara h 1 in roasted peanuts exhibits enhanced IgE binding compared to raw Ara h 1 [2], making it a conservative marker for allergen risk assessment in roasted peanut products. Validated ELISA methodology with 31.5 ng/mL LOD enables regulatory-compliant quantification across processed food matrices [3].

In Vitro Digestion Model Standardization and Allergenicity Reduction Research

Researchers developing enzymatic or thermal processing methods to reduce peanut allergenicity should select Ara h 1 as a representative substrate for 7S vicilin-type storage proteins. Its rapid hydrolysis by pepsin, in direct contrast to the marked pepsin resistance of Ara h 2 and Ara h 6 [1], establishes Ara h 1 as a sensitive indicator for evaluating the efficacy of digestion-enhancing processing interventions. The observation that boiling produces morphologically distinct Ara h 1 aggregates with reduced allergenic activity compared to roasting [2] further supports its use as a model protein for optimizing thermal processing conditions to mitigate allergenicity.

Peptide-Based Immunotherapy and T Cell Epitope Vaccine Development

Biopharmaceutical developers pursuing peanut allergy immunotherapy should include Ara h 1-derived sequences in multivalent vaccine candidates. Ara h 1 contributes immunodominant CD4 T cell epitopes to PVX108 (seven peptides across Ara h 1 and Ara h 2) [1] and is an essential component of clinical-stage candidates including EMP-123 (epitope-modified recombinant proteins) [2] and ASP0892 (DNA plasmid vaccine) [3]. With at least 23 linear IgE-binding epitopes distributed across the entire protein , Ara h 1 represents an immunologically non-redundant target that cannot be omitted from comprehensive immunotherapy formulations without risking incomplete coverage of patient T cell repertoires.

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